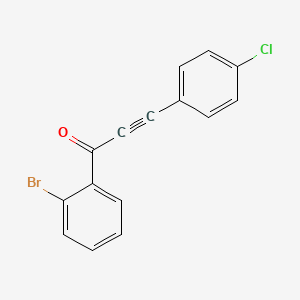
1-(2-Bromophenyl)-3-(4-chlorophenyl)prop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)-3-(4-chlorophenyl)prop-2-yn-1-one is an organic compound that belongs to the class of aromatic ketones This compound features a bromine atom attached to the second position of one phenyl ring and a chlorine atom attached to the fourth position of another phenyl ring, connected by a propynone linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-3-(4-chlorophenyl)prop-2-yn-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzene and 4-chlorobenzaldehyde.
Formation of Propargyl Alcohol: The first step involves the formation of propargyl alcohol through the reaction of 4-chlorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate.
Oxidation: The propargyl alcohol is then oxidized to form the corresponding propargyl ketone using an oxidizing agent like PCC (Pyridinium chlorochromate).
Coupling Reaction: Finally, the propargyl ketone is coupled with 2-bromobenzene using a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira coupling) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactions and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-3-(4-chlorophenyl)prop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, KMnO4, and CrO3.
Reduction: Reducing agents such as NaBH4 or LiAlH4 are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3-(4-chlorophenyl)prop-2-yn-1-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromophenyl)-3-phenylprop-2-yn-1-one: Lacks the chlorine atom on the phenyl ring.
1-(4-Chlorophenyl)-3-phenylprop-2-yn-1-one: Lacks the bromine atom on the phenyl ring.
1-(2-Bromophenyl)-3-(4-methylphenyl)prop-2-yn-1-one: Substitutes the chlorine atom with a methyl group.
Uniqueness
1-(2-Bromophenyl)-3-(4-chlorophenyl)prop-2-yn-1-one is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and potential applications. The combination of these substituents can lead to distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
919481-49-5 |
|---|---|
Molecular Formula |
C15H8BrClO |
Molecular Weight |
319.58 g/mol |
IUPAC Name |
1-(2-bromophenyl)-3-(4-chlorophenyl)prop-2-yn-1-one |
InChI |
InChI=1S/C15H8BrClO/c16-14-4-2-1-3-13(14)15(18)10-7-11-5-8-12(17)9-6-11/h1-6,8-9H |
InChI Key |
JJFRCDMNJBIZLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C#CC2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















